molecular formula C21H22BrN5O3S B2962346 3-(4-bromobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-53-6

3-(4-bromobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2962346
CAS No.: 895640-53-6
M. Wt: 504.4
InChI Key: SFLHNLAUGJYSJS-UHFFFAOYSA-N
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Description

3-(4-bromobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H22BrN5O3S and its molecular weight is 504.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activities, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, including 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been identified for their potential as new classes of antihistaminic agents, with some exhibiting minimal sedation effects compared to standard antihistamines (Alagarsamy et al., 2008).

  • Antimicrobial and Anticancer Activity : Synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters and their screening for antibacterial activity demonstrated significant growth inhibition activity against various bacterial strains. Molecular docking studies have also been conducted to understand their mode of action (Mood et al., 2022). Furthermore, new series of triazolo[4,3-a]quinolin-7-amine-derived ureas have shown promising anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

  • Tubulin Polymerization Inhibitors : Research has focused on the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. Certain derivatives have shown potent anticancer activity across a wide panel of cancer cell lines, highlighting their potential as novel therapeutics in cancer treatment (Driowya et al., 2016).

  • Adenosine Receptor Antagonists : A series of 2-amino[1,2,4]triazolo[1,5-c]quinazolines has been identified as potent adenosine receptor antagonists. These compounds, including polyheterocyclic derivatives, were discovered through synthetic strategies aimed at creating potent and selective AR antagonists, demonstrating their potential in various therapeutic applications (Burbiel et al., 2016).

Future Directions

Remember to refer to relevant scientific papers for in-depth information and stay updated on any recent developments in the field . 🌟

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5O3S/c1-14(2)30-13-5-12-23-19-17-6-3-4-7-18(17)27-20(24-19)21(25-26-27)31(28,29)16-10-8-15(22)9-11-16/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLHNLAUGJYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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